molecular formula C9H8FNO2 B1375537 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one CAS No. 844648-10-8

2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one

Cat. No.: B1375537
CAS No.: 844648-10-8
M. Wt: 181.16 g/mol
InChI Key: UTQCOPZWZFHBAJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom in the structure often enhances the compound’s stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with a suitable fluorinated ketone in the presence of a base to form the benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Halogenation or nitration reactions where the fluorine atom or other substituents are replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a dihydroxy compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one involves its interaction with specific molecular targets. The fluorine atom may enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzoxazepin-5(4H)-one: Lacks the fluorine atom, which may result in different biological activity and stability.

    8-Fluoro-1,4-benzoxazepin-5(4H)-one: Similar structure but without the dihydro modification, potentially affecting its reactivity and applications.

Uniqueness

The presence of the fluorine atom in 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one distinguishes it from other benzoxazepines, potentially enhancing its biological activity and stability. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

8-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQCOPZWZFHBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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